
Picropodophyllotoxin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picropodophyllotoxin-d3 is the labelled analogue of Picropodophyllotoxin . It specifically inhibits the activity and downregulates the cellular expression of IGF1R without interfering with activities of other growth factor receptors .
Synthesis Analysis
A novel biotransformation process of podophyllotoxin to produce picropodophyllotoxin was developed using Pseudomonas aeruginosa as a biocatalyst . The highest conversion of podophyllotoxin was obtained when Pseudomonas aeruginosa CCTCC AB93066 was used .Molecular Structure Analysis
The molecular formula of Picropodophyllotoxin-d3 is C22H19D3O8 . The structure of Picropodophyllotoxin-d3 includes a tetracyclic group going from dioxole ring (A) to the lactone ring (D), four oxygen atoms located at the functional groups lactone, methoxys, secondary alcohol and oxoles, and ring E with alpha-configuration located at position 1 .Chemical Reactions Analysis
Picropodophyllotoxin derivatives can induce cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . The site-specific isomerization and hydrolization of podophyllotoxin occurred during its biotransformation process by P. aeruginosa .Physical And Chemical Properties Analysis
Picropodophyllotoxin-d3 has a molecular weight of 417.42 . It has a boiling point of 597.9±50.0°C at 760 mmHg and a melting point of 201-207°C . The density of Picropodophyllotoxin-d3 is 1.4±0.1 g/cm3 . It is soluble in Chloroform .Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Deoxypodophyllotoxin has emerged as a significant compound from herbal medicine, demonstrating potent anticancer properties. Its role as a precursor for the synthesis of cytostatic drugs like etoposide phosphate and teniposide highlights its importance in cancer therapy. Studies have shown that DPT possesses anti-tumor, anti-proliferative, anti-inflammatory, and anti-allergic properties, making it a valuable medicinal agent. However, further in vivo studies and clinical trials are needed to develop new anti-cancer agents using DPT, especially considering the challenges in obtaining DPT from natural sources and the need for establishing alternative resources for its production (Khaled, Jiang, & Zhang, 2013).
Mechanisms of Action
Picropodophyllotoxin and its derivatives have been studied for their mechanisms of action in tumor cells. For instance, a novel podophyllotoxin glucoside, 4DPG, demonstrated potent antiproliferative effects on various cancer cell lines by blocking cell cycle in the mitotic phase and inducing apoptosis through disrupting the microtubule skeleton. This cytotoxicity is attributed to the compound's ability to inhibit microtubule assembly at low concentrations, thus inducing apoptosis, and qualifies 4DPG as a potential antitumor drug (Qi et al., 2005).
Cellular Impact and Drug Resistance
Research also suggests that Picropodophyllotoxin does not induce cell death via the insulin-like growth factor-I receptor (IGF-IR), a notable distinction that may impact its application in cancer treatment strategies (Linder, Shoshan, & Gupta, 2007).
Anti-cancer Activity and Cellular Mechanisms
Picropodophyllotoxin has been shown to exert various biological effects, including anti-proliferation activity. Studies on colorectal cancer cells revealed that PPT induced apoptosis, cell cycle arrest at the G1 phase, and ROS generation, implicating the activation of the p38 MAPK signaling pathway in its mechanism of action (Lee et al., 2021).
Eigenschaften
IUPAC Name |
(5R,5aR,8aS,9R)-9-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19+,20-/m0/s1/i3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-IWIYTUSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)[C@H]2[C@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picropodophyllotoxin-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Oxabicyclo[3.2.1]octane-1-carbaldehyde](/img/structure/B591982.png)
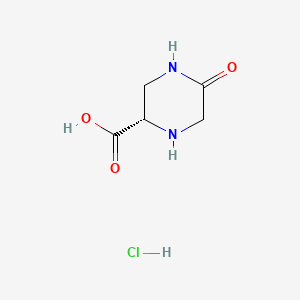

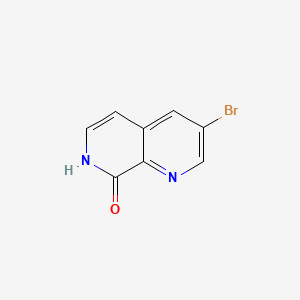

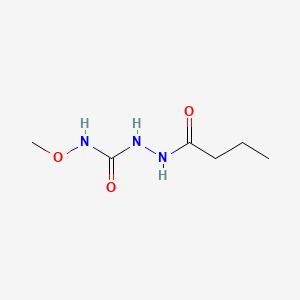
![3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B591994.png)
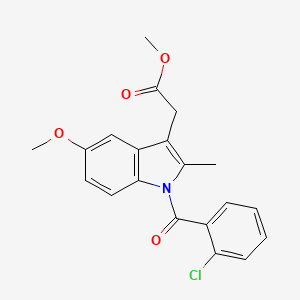
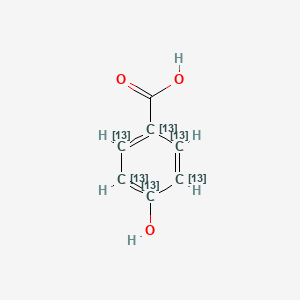
![3-Bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B591998.png)


